molecular formula C9H15NO4 B2648567 rac-(2R,4R)-4-(3-methoxy-3-oxopropyl)pyrrolidine-2-carboxylicacid,cis CAS No. 2243504-91-6

rac-(2R,4R)-4-(3-methoxy-3-oxopropyl)pyrrolidine-2-carboxylicacid,cis

Cat. No.: B2648567
CAS No.: 2243504-91-6
M. Wt: 201.222
InChI Key: TUZMAPIYTUKCQD-BQBZGAKWSA-N
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Description

Historical Context of Pyrrolidine-2-Carboxylic Acid Derivatives

Pyrrolidine-2-carboxylic acid derivatives emerged as focal points in organic chemistry following the isolation of proline from casein hydrolysates in 1901. Early synthetic efforts focused on racemic mixtures, but the development of asymmetric catalysis in the 1970s–1980s enabled stereocontrolled access to enantiopure variants. The 1990s saw renewed interest in 4-substituted derivatives after observations that substituents at the C4 position dramatically alter ring puckering dynamics and hydrogen-bonding capacity. For example, cis-4-methylproline was identified in marine natural products with anticancer activity, while trans-4-cyclohexylproline became a key component of angiotensin-converting enzyme (ACE) inhibitors like Fosinopril.

A landmark 2017 study demonstrated the utility of pyrrolidine-2-carboxylate ionic liquids (e.g., L-Pyrrolidine-2-carboxylic acid sulfate) as recyclable catalysts for multicomponent reactions, achieving 95% yields in 6 minutes under solvent-free conditions. This highlighted the dual role of these compounds as both chiral templates and functional catalysts.

Significance of cis-4-Substituted Proline Analogues in Scientific Research

cis-4-Substituted proline analogues impose distinct conformational constraints on peptide backbones compared to their trans counterparts. Key properties include:

Property cis-4-Substituted Proline Trans-4-Substituted Proline
Ring Puckering (ϕ/ψ) Cγ-endo (ϕ = -60°) Cγ-exo (ϕ = +60°)
Hydrogen Bond Capacity Stabilizes α-helix N-cap Disrupts PPII helices
Metabolic Stability ↑ Resistance to prolidase ↓ Resistance to oxidation

Data compiled from.

These attributes make cis-4-substituted derivatives indispensable for:

  • Engineering protease-resistant peptide therapeutics (e.g., nirmatrelvir’s 3-cis-fluoroproline moiety)
  • Modulating ion channel ligand specificity (e.g., α2δ subunit-targeted neuropathic pain drugs)
  • Creating foldamers with programmable secondary structures

Structural Uniqueness of rac-(2R,4R)-4-(3-Methoxy-3-Oxopropyl)Pyrrolidine-2-Carboxylic Acid

The title compound combines three critical structural features:

  • Cis-4-Substitution : The 3-methoxy-3-oxopropyl group at C4 induces a Cγ-endo puckering mode, compressing the pyrrolidine ring’s pseudorotation barrier to ~5 kcal/mol compared to 10 kcal/mol in unsubstituted proline.
  • Racemic (2R,4R) Configuration : The stereochemical relationship between C2 and C4 creates a twisted boat conformation that preferentially stabilizes left-handed polyproline helices.
  • Bifunctional Side Chain : The β-ketoester moiety enables:
    • Chelation of metal ions (e.g., Cu²⁺, Kd = 1.2 μM)
    • Strain-promoted azide-alkyne cycloadditions via the α,β-unsaturated carbonyl intermediate

Comparative analysis with related structures:

$$
\text{Conformational Energy (kcal/mol)} = \begin{cases}
2.1 & \text{cis-4-(CH₂CO₂Me)} \
3.8 & \text{cis-4-Me} \
4.5 & \text{trans-4-(CH₂CO₂Me)}
\end{cases}
$$
Data from DFT calculations in.

Current Research Landscape and Academic Significance

Recent applications exploit this compound’s unique properties across multiple disciplines:

1.4.1. Asymmetric Catalysis
The racemic mixture serves as a precursor for chiral ionic liquids. When sulfated at C2, it forms Bronsted acid catalysts that achieve 98% ee in Diels-Alder reactions of α,β-unsaturated aldehydes.

1.4.2. Peptide Engineering
Incorporation into model peptides (e.g., Ac-AAAXAAAA-NH₂) reduces amyloid aggregation propensity by 60% compared to trans-4-substituted analogues, as measured by Thioflavin T assays.

1.4.3. Synthetic Methodology Development
A 2024 study demonstrated a phase-transfer catalyzed route using cinchona alkaloids to access both enantiomers in >99% ee, overcoming previous limitations in diastereoselective hydrogenation:

$$
\text{Yield} = \frac{\text{[Substrate]}0 \times k\text{cat}}{K\text{M} + \text{[Substrate]}0} \quad \text{where } k\text{cat} = 0.45 \, \text{s}^{-1}, K\text{M} = 2.3 \, \text{mM}
$$

1.4.4. Drug Discovery
Molecular docking simulations predict strong binding (ΔG = -9.8 kcal/mol) to the SARS-CoV-2 main protease active site, outperforming nirmatrelvir’s cis-fluoroproline motif (ΔG = -8.1 kcal/mol).

Ongoing clinical trials are evaluating derivatives as:

  • Allosteric modulators of voltage-gated calcium channels (NCT05512392)
  • Components of next-generation ACE inhibitors (NCT05488171)

Properties

IUPAC Name

(2S,4S)-4-(3-methoxy-3-oxopropyl)pyrrolidine-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15NO4/c1-14-8(11)3-2-6-4-7(9(12)13)10-5-6/h6-7,10H,2-5H2,1H3,(H,12,13)/t6-,7-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUZMAPIYTUKCQD-BQBZGAKWSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CCC1CC(NC1)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)CC[C@H]1C[C@H](NC1)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound rac-(2R,4R)-4-(3-methoxy-3-oxopropyl)pyrrolidine-2-carboxylic acid, cis (CAS Number: 2679823-22-2) is a member of the pyrrolidine family and has garnered interest due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, focusing on its anticancer and antimicrobial properties, as well as relevant research findings.

PropertyValue
Molecular FormulaC17H21NO6
Molecular Weight335.4 g/mol
CAS Number2679823-22-2

Research indicates that pyrrolidine derivatives exhibit varied anticancer activity depending on their structural modifications. The compound rac-(2R,4R)-4-(3-methoxy-3-oxopropyl)pyrrolidine-2-carboxylic acid has been evaluated in vitro against several cancer cell lines, particularly A549 human lung adenocarcinoma cells. The mechanism appears to involve the induction of cytotoxicity through apoptosis and cell cycle arrest.

Case Studies

  • Study on A549 Cells : In a study assessing the cytotoxic effects on A549 cells, compounds derived from pyrrolidine scaffolds were tested at a concentration of 100 µM for 24 hours. The results demonstrated that while some derivatives showed promising anticancer activity, the specific compound rac-(2R,4R)-4-(3-methoxy-3-oxopropyl)pyrrolidine-2-carboxylic acid exhibited moderate effects with a post-treatment viability of approximately 78–86% .
  • Structure-Activity Relationship : The structure-dependence of anticancer activity was highlighted in comparative studies where various substitutions on the pyrrolidine ring led to significant differences in efficacy. For instance, modifications that introduced electron-withdrawing groups enhanced the cytotoxicity against A549 cells .

Summary of Anticancer Findings

The anticancer potential of rac-(2R,4R)-4-(3-methoxy-3-oxopropyl)pyrrolidine-2-carboxylic acid suggests it may serve as a scaffold for further development into more potent anticancer agents.

Overview

Pyrrolidine derivatives have also been investigated for their antimicrobial properties, particularly against multidrug-resistant pathogens. The compound rac-(2R,4R)-4-(3-methoxy-3-oxopropyl)pyrrolidine-2-carboxylic acid has shown activity against various strains of bacteria.

Research Findings

  • Screening Against Pathogens : In studies screening for antimicrobial efficacy, this compound was tested against multidrug-resistant Staphylococcus aureus and other Gram-positive bacteria. The results indicated that certain derivatives exhibited selective antimicrobial activity, although specific data for this compound's effectiveness were not detailed .
  • Potential Applications : Given the rise of antibiotic resistance, compounds like rac-(2R,4R)-4-(3-methoxy-3-oxopropyl)pyrrolidine-2-carboxylic acid represent a promising avenue for developing new antimicrobial agents targeting resistant strains .

Comparison with Similar Compounds

Key Identifiers :

  • Molecular Formula: Presumed to be C₉H₁₅NO₄ (based on IUPAC name; lists C₆H₈ClNO₂S, which may reflect a cataloguing error).
  • Molecular Weight : 193.65 g/mol (as per , but this conflicts with the expected formula).

Applications : Primarily used as a building block in drug discovery, particularly for synthesizing pyrrolidine-based scaffolds with tailored stereochemistry .

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The table below compares the target compound with key analogs:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Substituents/Features Source
rac-(2R,4R)-4-(3-Methoxy-3-oxopropyl)pyrrolidine-2-carboxylic acid, cis 90198-37-1 C₉H₁₅NO₄* 193.65† Cis-configuration; ester and carboxylic acid Building Blocks Catalogue
(2S,4S)-4-Fluoro-2-methoxycarbonyl-pyrrolidine 58281-79-1 C₆H₁₀FNO₂ 147.15 Fluoro substituent; methoxycarbonyl group Catalog of Rare Chemicals
(2S,3S)-2-Phenylpyrrolidine-3-carboxylic acid 1241681-66-2 C₁₁H₁₃NO₂ 191.23 Phenyl group; stereospecific carboxylic acid Catalog of Rare Chemicals
rac-(2R,3S,4R,5S)-3-(3-Chloro-2-fluorophenyl)-4-(4-chloro-2-fluorophenyl)...‡ N/A C₂₃H₂₃Cl₂F₂N₃O 466.13 Polyhalogenated aryl groups; cyano substituent Roche Clinical Study
rac-(2R,3R)-1-Cyclopropyl-2-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxylic acid, trans 2503156-08-7 C₁₅H₁₇NO₄ 275.30 Trans-configuration; cyclopropyl and ketone Aaron Chemicals

*Presumed formula; †Discrepancy noted in (listed as C₆H₈ClNO₂S). ‡Example from Idasanutlin synthesis.

Key Differentiators

Stereochemistry :

  • The cis configuration of the target compound distinguishes it from trans isomers (e.g., ), which exhibit different spatial arrangements affecting biological target interactions .
  • Stereospecific analogs like (2S,3S)-2-phenylpyrrolidine-3-carboxylic acid () highlight the role of chirality in pharmacological activity.

Functional Groups :

  • The 3-methoxy-3-oxopropyl group introduces ester functionality, enhancing metabolic stability compared to free carboxylic acids. This contrasts with fluorinated () or aryl-substituted () analogs.
  • Polyhalogenated aryl groups in Roche’s compound () enhance lipophilicity and target binding but increase synthetic complexity.

Synthetic Utility :

  • The target compound is catalogued as a building block (), suggesting its use in modular synthesis. In contrast, ’s derivatives require multi-step halogenation and cyclization.

Physicochemical Properties :

  • The ester group in the target compound may improve membrane permeability relative to carboxylic acids (e.g., ).
  • Fluorinated analogs () exhibit higher electronegativity, influencing solubility and bioavailability.

Q & A

Q. What are the recommended synthetic routes for rac-(2R,4R)-4-(3-methoxy-3-oxopropyl)pyrrolidine-2-carboxylic acid, cis, and how can reaction conditions be optimized for yield?

  • Methodological Answer : The compound's synthesis typically involves multi-step processes, including pyrrolidine ring functionalization and stereoselective introduction of the 3-methoxy-3-oxopropyl group. Key steps may include:
  • Stereochemical Control : Use chiral auxiliaries or enantioselective catalysts to achieve the (2R,4R) configuration. For example, similar syntheses (e.g., (2R,4R)-APDC) employ protecting groups like Fmoc and tritylmercapto to stabilize intermediates during functionalization .
  • Reaction Optimization : Adjust solvent polarity (e.g., DMF or THF) and temperature to enhance coupling efficiency. Evidence from analogous syntheses highlights the importance of anhydrous conditions and inert atmospheres to prevent side reactions .
  • Yield Improvement : Monitor reaction progress via TLC or HPLC, and purify intermediates using column chromatography or recrystallization. Purity >95% is achievable with rigorous isolation protocols, as seen in catalogued pyrrolidine derivatives .

Q. Which spectroscopic techniques are most effective for characterizing the stereochemistry and purity of this compound?

  • Methodological Answer :
  • NMR Spectroscopy : 1H and 13C NMR can confirm stereochemistry by analyzing coupling constants (e.g., vicinal protons in the pyrrolidine ring) and diastereotopic splitting patterns. For example, Fmoc-protected pyrrolidine derivatives show distinct shifts for axial vs. equatorial substituents .
  • HPLC/MS : Chiral HPLC with polar stationary phases (e.g., amylose-based columns) resolves enantiomers, while LC-MS validates molecular weight (expected ~260–300 g/mol based on structural analogs) .
  • X-ray Crystallography : For absolute configuration confirmation, single-crystal X-ray analysis is definitive, as applied to related cis-pyrrolidine dicarboxylic acids .

Q. What are the best practices for handling and storing this compound to ensure stability during research?

  • Methodological Answer :
  • Storage : Refrigerate at 2–8°C in airtight containers under inert gas (e.g., argon) to prevent oxidation or moisture absorption, as recommended for Fmoc-protected pyrrolidines .
  • Handling : Use glove boxes or fume hoods to avoid inhalation/contact. Electrostatic discharge precautions (e.g., grounded equipment) are critical for powdered forms .

Advanced Research Questions

Q. How can computational chemistry methods be integrated into the design and optimization of synthesis pathways for this compound?

  • Methodological Answer :
  • Quantum Chemical Calculations : Use density functional theory (DFT) to model transition states and predict stereochemical outcomes. For instance, ICReDD’s reaction path search methods combine quantum calculations with experimental data to identify optimal conditions .
  • Machine Learning : Train models on existing pyrrolidine synthesis data to predict solvent/catalyst combinations. This approach reduces trial-and-error experimentation, as demonstrated in high-throughput reaction screening .

Q. What strategies are effective in resolving contradictions between theoretical predictions and experimental data (e.g., NMR shifts, optical rotation) for stereoisomeric forms?

  • Methodological Answer :
  • Cross-Validation : Compare experimental NMR data with DFT-calculated chemical shifts (e.g., using Gaussian or ORCA software). Discrepancies may indicate conformational flexibility or solvent effects .
  • Dynamic NMR : For fluxional structures, variable-temperature NMR can reveal interconverting stereoisomers, clarifying conflicting assignments .
  • Stereochemical Probes : Synthesize diastereomeric derivatives (e.g., ester analogs) and compare their chromatographic/spectroscopic profiles to isolate stereochemical contributions .

Q. How does the cis configuration influence the compound’s reactivity or interaction in biological systems, and how can this be experimentally validated?

  • Methodological Answer :
  • Conformational Analysis : Molecular dynamics simulations can model the cis configuration’s rigidity and hydrogen-bonding potential. For example, cis-pyrrolidine dicarboxylic acids exhibit constrained conformations that affect receptor binding .
  • Biological Assays : Test enantiomers in vitro (e.g., enzyme inhibition assays) to correlate stereochemistry with activity. Similar studies on (2R,4R)-APDC demonstrate stereospecific interactions with glutamate receptors .

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